Potassium acetate hydrate

概要

説明

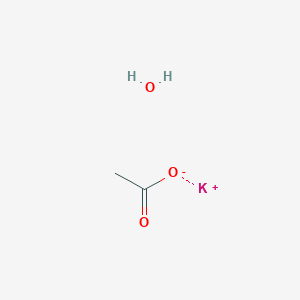

Potassium acetate hydrate is a chemical compound with the formula CH₃COOK·xH₂O, where x represents the number of water molecules associated with each potassium acetate molecule. It is the potassium salt of acetic acid and is commonly used in various industrial and laboratory applications. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the environment.

作用機序

Target of Action

Potassium acetate hydrate primarily targets cell membranes . Potassium is the major cation (positive ion) inside animal cells, while sodium is the major cation outside animal cells . The concentration differences of these charged particles cause a difference in electric potential between the inside and outside of cells, known as the membrane potential .

Mode of Action

This compound interacts with its targets by maintaining the balance between potassium and sodium ions, which is crucial for the cell’s ability to generate an action potential . This “spike” of electrical discharge is critical for body functions such as neurotransmission, muscle contraction, and heart function .

Biochemical Pathways

This compound affects the potassium-sodium balance in the body, which is a key part of many biochemical pathways . This balance is maintained by ion pumps in the cell membrane . Disruptions in this balance can lead to various health issues, including hypokalemia .

Pharmacokinetics

It is known that potassium ions are soluble in water , which suggests that they can be readily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are areas of ongoing research.

Result of Action

The result of this compound’s action at the molecular and cellular level is the maintenance of the membrane potential . This allows cells to generate an action potential, which is critical for various body functions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s ability to act as a deicer suggests that it is less aggressive on soils and much less corrosive, making it preferred for use on airport runways . Furthermore, its solubility in water suggests that it can be readily absorbed and distributed in the body, which could influence its action, efficacy, and stability.

生化学分析

Biochemical Properties

Potassium acetate hydrate participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to precipitate dodecyl sulfate (DS) and DS-bound proteins in molecular biology . The nature of these interactions is primarily ionic, given the presence of the potassium cation and the acetate anion in the compound.

Cellular Effects

This compound influences various types of cells and cellular processes. It plays a crucial role in maintaining the electrolyte balance in the body, which is essential for normal cell function

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to donate the acetate ion, which can then participate in various biochemical reactions. For example, it can be involved in the formation of acetyl-CoA, a key molecule in many metabolic pathways . The potassium ion, on the other hand, plays a crucial role in maintaining the cell’s electrical balance and contributes to nerve impulse transmission and muscle contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is a stable compound, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can contribute to the acetyl-CoA pool, which is a central molecule in many metabolic pathways, including the citric acid cycle . The potassium ion is also essential for the proper functioning of several enzymes and transport proteins.

Transport and Distribution

This compound can be transported and distributed within cells and tissues. The potassium ion can move across cell membranes via specific potassium channels, contributing to the maintenance of the cell’s electrical potential . The acetate ion can be transported into the mitochondria, where it can contribute to the acetyl-CoA pool .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. The potassium ion is found throughout the cell, while the acetate ion is often found in the mitochondria, where it contributes to the formation of acetyl-CoA . The specific localization can depend on various factors, including the presence of specific transport proteins and the metabolic needs of the cell.

準備方法

Synthetic Routes and Reaction Conditions: Potassium acetate hydrate can be synthesized through an acid-base neutralization reaction. The primary method involves reacting potassium hydroxide or potassium carbonate with acetic acid. The reaction is as follows: [ \text{CH}_3\text{COOH} + \text{KOH} \rightarrow \text{CH}_3\text{COOK} + \text{H}_2\text{O} ] This reaction is typically carried out at room temperature, and the resulting solution is then crystallized to obtain this compound .

Industrial Production Methods: In industrial settings, potassium acetate is produced by reacting potassium hydroxide with acetic acid. The process involves maintaining the pH of the medium between 8.3 and 8.6 and controlling the temperature to prevent excessive heat generation due to the exothermic nature of the reaction. The solution is then treated with activated carbon, filtered, and crystallized to obtain high-purity potassium acetate .

化学反応の分析

Types of Reactions: Potassium acetate hydrate undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form acetic acid and the corresponding potassium salt.

Dehydration: Heating this compound can remove the water of hydration, resulting in anhydrous potassium acetate.

Substitution: Can participate in substitution reactions where the acetate ion is replaced by other anions.

Common Reagents and Conditions:

Acids: Reacts with strong acids like hydrochloric acid to produce acetic acid.

Heat: Dehydration occurs upon heating, leading to the formation of anhydrous potassium acetate.

Major Products:

Acetic Acid: Formed when potassium acetate reacts with strong acids.

Anhydrous Potassium Acetate: Obtained by heating this compound.

科学的研究の応用

Potassium acetate hydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a buffering agent in biochemical assays.

Biology: Employed in the preparation of biological samples and as a component in cell culture media.

Medicine: Utilized in the formulation of pharmaceuticals and as an electrolyte replenisher in medical treatments.

Industry: Applied as a deicing agent for airport runways, a fire extinguishing agent, and a food preservative.

類似化合物との比較

Sodium Acetate: Similar in structure but contains sodium instead of potassium. Used in similar applications but has different solubility and reactivity properties.

Calcium Acetate: Contains calcium and is used primarily as a phosphate binder in medical treatments.

Magnesium Acetate: Contains magnesium and is used in various industrial and laboratory applications.

Uniqueness: Potassium acetate hydrate is unique due to its high solubility in water and its effectiveness as a deicing agent with minimal corrosive effects on infrastructure. It is also preferred in applications where potassium ions are specifically required .

特性

IUPAC Name |

potassium;acetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.K.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYVPVNGUXMWMP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

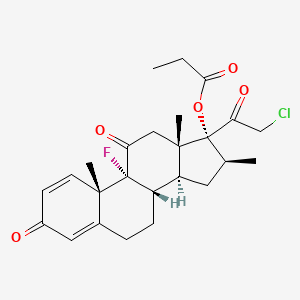

![2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropane-1-carbaldehyde](/img/structure/B3326399.png)

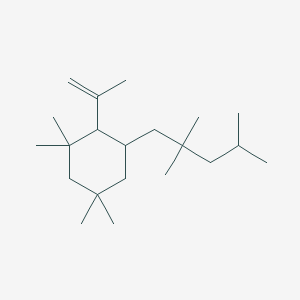

![(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-2,3-Dihydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one](/img/structure/B3326424.png)

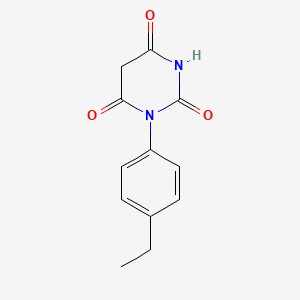

![(2E)-But-2-enedioic acid--10-[3-(dimethylamino)-2-methylpropyl]-10H-phenothiazine-2-carbonitrile (1/1)](/img/structure/B3326437.png)